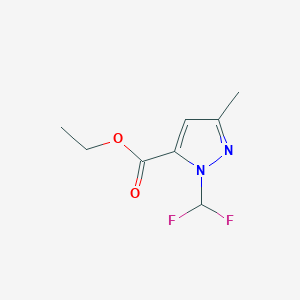
ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
作用机制
Target of Action
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 1H-Pyrazole-5-carboxylic acid, 1-(difluoromethyl)-3-methyl-, ethyl ester, is primarily used as an intermediate to fungicides . These fungicides act by inhibiting succinate dehydrogenase (SDHI) , a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle). The TCA cycle is a crucial metabolic pathway that provides energy to cells. Inhibition of SDHI disrupts this energy production, leading to the death of the fungi .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the TCA cycle, preventing the conversion of succinate to fumarate, a critical step in energy production. As a result, the energy metabolism of the fungi is compromised, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TCA cycle . By inhibiting succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, and other important metabolic intermediates. The downstream effects include a decrease in cellular growth and reproduction, ultimately leading to the death of the fungi .
Pharmacokinetics
These modifications can attenuate toxicity, alter activity, and impact bioavailability . .
Result of Action
The primary result of the action of this compound is the death of fungi. By inhibiting a key enzyme in the TCA cycle, the compound disrupts energy production within the fungal cells. This disruption leads to a decrease in cellular growth and reproduction, ultimately causing the death of the fungi .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis systems. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include difluoromethylated pyrazole derivatives, carboxylic acids, alcohols, and substituted pyrazoles .
科学研究应用
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
相似化合物的比较
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features but different functional groups.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds are used as fungicides and have similar biological activities.
Difluoromethylated pyrazole derivatives: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
ethyl 2-(difluoromethyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)11-12(6)8(9)10/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLIACPJFCVSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
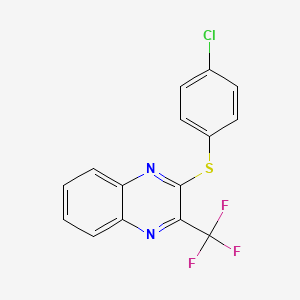
![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
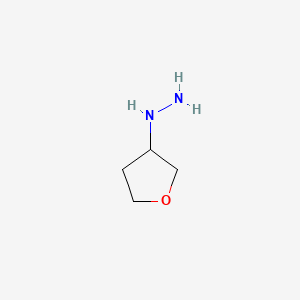
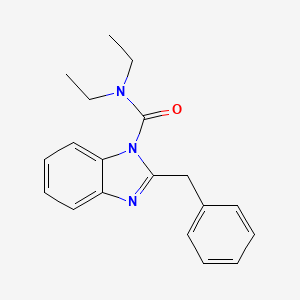
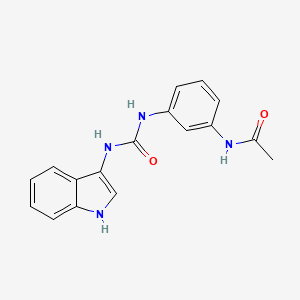
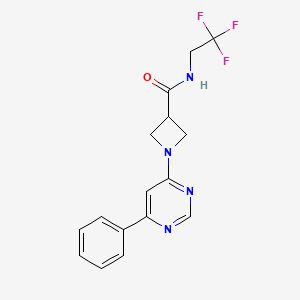
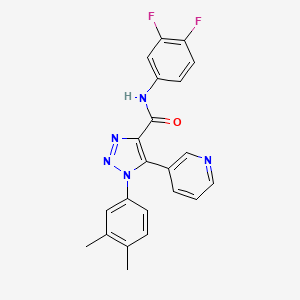

![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)
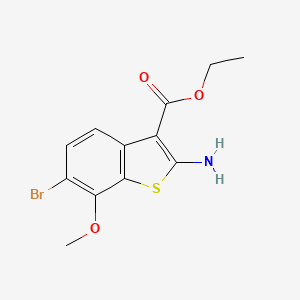
![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)

![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)
![7-fluoro-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3007790.png)
